REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:16][C:10]3([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[CH2:9][C:8](=[O:17])[C:7]=2[CH:18]=1.Cl.N1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[O:16][C:10]3([CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[CH2:9][C:8](=[O:17])[C:7]=2[CH:18]=1 |f:1.2|
|
Name
|
6-methoxyspiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(CC3(CCCCC3)O2)=O)C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to 210°-215° C. on an oil bath for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
with dilute hydrochrolic acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluted with a mixture of acetonitrile and dichloromethane (1:9 to 1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(C(CC3(CCCCC3)O2)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |